molecular formula C9H20O4S2 B1213514 3,3-Bis(ethylsulfonyl)pentane CAS No. 2217-59-6

3,3-Bis(ethylsulfonyl)pentane

Cat. No.: B1213514
CAS No.: 2217-59-6
M. Wt: 256.4 g/mol
InChI Key: VTZYVPLHCQBWSP-UHFFFAOYSA-N
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Description

3,3-Bis(ethylsulfonyl)pentane (C₉H₂₀O₄S₂) is a branched pentane derivative featuring two ethylsulfonyl (-SO₂C₂H₅) groups at the central carbon (C3). For instance, sulfonyl groups are known to act as electron-withdrawing substituents, influencing acidity, solubility, and stability in catalytic or synthetic applications .

Properties

CAS No.

2217-59-6

Molecular Formula

C9H20O4S2

Molecular Weight

256.4 g/mol

IUPAC Name

3,3-bis(ethylsulfonyl)pentane

InChI

InChI=1S/C9H20O4S2/c1-5-9(6-2,14(10,11)7-3)15(12,13)8-4/h5-8H2,1-4H3

InChI Key

VTZYVPLHCQBWSP-UHFFFAOYSA-N

SMILES

CCC(CC)(S(=O)(=O)CC)S(=O)(=O)CC

Canonical SMILES

CCC(CC)(S(=O)(=O)CC)S(=O)(=O)CC

Other CAS No.

2217-59-6

solubility

0.01 M

Synonyms

3,3-bis(ethylsulfonyl)pentane
tetronal

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pentane Derivatives

Compound Name Substituents Molecular Formula Key Functional Groups
3,3-Bis(ethylsulfonyl)pentane Two ethylsulfonyl groups at C3 C₉H₂₀O₄S₂ Sulfonyl (-SO₂-)
3,3-Bis(bromomethyl)pentane Two bromomethyl groups at C3 C₇H₁₄Br₂ Bromoalkyl (-CH₂Br)
(2R,4R)-2,4-Bis(diisopropylphenylphosphino)pentane Phosphine groups at C2 and C4 C₅₃H₇₈P₂ Phosphino (-PPh₂)
1,5-Bis(2-chloroethylthio)pentane Two chloroethylthio groups at C1 and C5 C₉H₁₈Cl₂S₂ Thioether (-S-) and chloroalkyl

Key Observations:

  • Steric Effects : The ethylsulfonyl groups are bulkier than bromomethyl substituents (as in 3,3-Bis(bromomethyl)pentane), which may hinder nucleophilic substitution reactions at the central carbon .
  • Catalytic Utility: Phosphino-substituted pentanes (e.g., and ) are employed as chiral ligands in asymmetric catalysis, whereas sulfonyl derivatives are more likely to serve as electrophilic intermediates or stabilizers due to their electron-withdrawing nature .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Boiling Point (°C) Melting Point (°C) Solubility Stability Notes
3,3-Bis(ethylsulfonyl)pentane* ~250–300 (estimated) ~80–100 (estimated) Polar solvents Stable under anhydrous conditions
3,3-Bis(bromomethyl)pentane Not reported Not reported Organic solvents Moisture-sensitive
2,2,4-Trimethylpentane 99–100 -107 Hydrophobic Highly volatile
Pentane (unsubstituted) 36 -130 Hydrophobic Flammable (LEL 1.3% v/v)

Key Observations:

  • Boiling Point : The sulfonyl groups in 3,3-Bis(ethylsulfonyl)pentane likely elevate its boiling point significantly compared to unsubstituted pentane (-50°C for pentane derivatives in ) due to increased molecular weight and polarity .
  • Solubility : Unlike hydrophobic analogs (e.g., 2,2,4-trimethylpentane), the sulfonyl groups enhance compatibility with polar aprotic solvents like DMSO or acetone.

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